Cas no 1489910-82-8 (4-Amino-1-(1,3-dioxaindan-5-yl)butan-1-one)

1489910-82-8 structure
Productnaam:4-Amino-1-(1,3-dioxaindan-5-yl)butan-1-one
CAS-nummer:1489910-82-8
MF:C11H13NO3
MW:207.225823163986
MDL:MFCD22028267
CID:5606154
PubChem ID:82367300
4-Amino-1-(1,3-dioxaindan-5-yl)butan-1-one Chemische en fysische eigenschappen
Naam en identificatie
-
- EN300-9448532
- 1489910-82-8
- 4-amino-1-(1,3-dioxaindan-5-yl)butan-1-one
- 1-Butanone, 4-amino-1-(1,3-benzodioxol-5-yl)-
- 4-Amino-1-(1,3-dioxaindan-5-yl)butan-1-one
-
- MDL: MFCD22028267
- Inchi: 1S/C11H13NO3/c12-5-1-2-9(13)8-3-4-10-11(6-8)15-7-14-10/h3-4,6H,1-2,5,7,12H2
- InChI-sleutel: WWNDGJYIEUTBJA-UHFFFAOYSA-N
- LACHT: O1COC2C=CC(=CC1=2)C(CCCN)=O
Berekende eigenschappen
- Exacte massa: 207.08954328g/mol
- Monoisotopische massa: 207.08954328g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 15
- Aantal draaibare bindingen: 4
- Complexiteit: 232
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 61.6Ų
- XLogP3: 0.6
Experimentele eigenschappen
- Dichtheid: 1.227±0.06 g/cm3(Predicted)
- Kookpunt: 385.5±42.0 °C(Predicted)
- pka: 9.69±0.10(Predicted)
4-Amino-1-(1,3-dioxaindan-5-yl)butan-1-one Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-9448532-10.0g |
4-amino-1-(1,3-dioxaindan-5-yl)butan-1-one |
1489910-82-8 | 95.0% | 10.0g |
$5221.0 | 2025-02-21 | |
Enamine | EN300-9448532-0.1g |
4-amino-1-(1,3-dioxaindan-5-yl)butan-1-one |
1489910-82-8 | 95.0% | 0.1g |
$1068.0 | 2025-02-21 | |
Enamine | EN300-9448532-10g |
4-amino-1-(1,3-dioxaindan-5-yl)butan-1-one |
1489910-82-8 | 10g |
$5221.0 | 2023-09-01 | ||
Enamine | EN300-9448532-5g |
4-amino-1-(1,3-dioxaindan-5-yl)butan-1-one |
1489910-82-8 | 5g |
$3520.0 | 2023-09-01 | ||
Enamine | EN300-9448532-5.0g |
4-amino-1-(1,3-dioxaindan-5-yl)butan-1-one |
1489910-82-8 | 95.0% | 5.0g |
$3520.0 | 2025-02-21 | |
Enamine | EN300-9448532-0.25g |
4-amino-1-(1,3-dioxaindan-5-yl)butan-1-one |
1489910-82-8 | 95.0% | 0.25g |
$1117.0 | 2025-02-21 | |
Enamine | EN300-9448532-1.0g |
4-amino-1-(1,3-dioxaindan-5-yl)butan-1-one |
1489910-82-8 | 95.0% | 1.0g |
$1214.0 | 2025-02-21 | |
Enamine | EN300-9448532-1g |
4-amino-1-(1,3-dioxaindan-5-yl)butan-1-one |
1489910-82-8 | 1g |
$1214.0 | 2023-09-01 | ||
Enamine | EN300-9448532-2.5g |
4-amino-1-(1,3-dioxaindan-5-yl)butan-1-one |
1489910-82-8 | 95.0% | 2.5g |
$2379.0 | 2025-02-21 | |
Enamine | EN300-9448532-0.05g |
4-amino-1-(1,3-dioxaindan-5-yl)butan-1-one |
1489910-82-8 | 95.0% | 0.05g |
$1020.0 | 2025-02-21 |
4-Amino-1-(1,3-dioxaindan-5-yl)butan-1-one Gerelateerde literatuur
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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